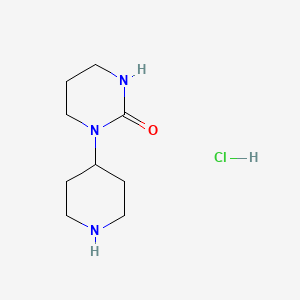

1-(Piperidin-4-yl)-1,3-diazinan-2-one hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-piperidin-4-yl-1,3-diazinan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.ClH/c13-9-11-4-1-7-12(9)8-2-5-10-6-3-8;/h8,10H,1-7H2,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGMNTFYICZWFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354954-32-7 | |

| Record name | 2(1H)-Pyrimidinone, tetrahydro-1-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354954-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents.

Mode of Action

It is known that piperidine derivatives can have various interactions with their targets, leading to different biochemical changes. For example, some piperidine derivatives have shown potential anticancer activity through inducing apoptosis in tumor cells.

Biochemical Pathways

For instance, some piperidine derivatives have been found to activate hypoxia-inducible factor 1 pathways.

Pharmacokinetics

The pharmacokinetic parameters of piperidine derivatives are generally guided by bioisosterism.

Biologische Aktivität

1-(Piperidin-4-yl)-1,3-diazinan-2-one hydrochloride is a synthetic compound with a unique molecular structure that includes a piperidine ring and a diazinanone moiety. Its molecular formula is C₉H₁₈ClN₃O, and it has a molar mass of 219.71 g/mol. The compound is primarily utilized in research settings and has not been extensively studied for its biological activity. This article aims to compile available data on the biological activity of this compound, including potential pharmacological effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a hydrochloride salt form, enhancing its solubility in water, which is beneficial for laboratory applications. The structural characteristics of this compound are outlined in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈ClN₃O |

| Molar Mass | 219.71 g/mol |

| Solubility | Water-soluble |

Potential Pharmacological Effects

Research into similar compounds indicates that derivatives of piperidine often exhibit a range of biological activities, including:

- Antitumor Activity : Compounds with piperidine structures have shown promise in cancer treatment through various mechanisms such as apoptosis induction and cell cycle arrest .

- Antibacterial and Antifungal Properties : Similar piperidine derivatives have been evaluated for their efficacy against bacterial and fungal strains .

- Nociceptin Receptor Modulation : Some piperidine derivatives act as ligands for nociceptin receptors, potentially influencing pain modulation pathways .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds.

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 5,5-Dimethyl-1-piperidin-4-yl-1,3-diazinan-2-one | C₁₁H₁₈ClN₃O | Enhanced lipophilicity due to additional methyl groups |

| 1-(Pyrrolidin-2-yl)-1,3-diazinan-2-one | C₉H₁₂N₄O | Features a pyrrolidine ring; different biological profile |

| 1-(Piperazin-1-yl)-1,3-diazinan-2-one | C₉H₁₂N₄O | Incorporates a piperazine ring; may alter activity |

Case Studies and Research Findings

While direct studies on this compound are scarce, related research highlights the importance of structural modifications in determining biological activity. For instance:

- Antitumor Studies : A series of compounds similar to those derived from piperidine were synthesized and tested for antitumor efficacy. Results indicated significant activity against various cancer cell lines .

- Antimicrobial Research : Piperazine and piperidine derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Piperidin-4-yl)-1,3-diazinan-2-one hydrochloride has garnered attention for its potential applications in drug development. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Case Studies:

- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on heterocyclic molecules have shown that certain derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways .

Synthetic Organic Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new compounds with potential pharmacological effects.

Synthetic Pathways:

The synthesis of this compound typically involves multi-step processes that ensure high purity and yield. The reactions often include:

- Amination Reactions : These are crucial for introducing functional groups that enhance the compound's biological activity.

- Cyclization Reactions : These reactions help form the diazinanone structure, which is essential for its pharmacological properties.

Potential Pharmacological Applications

While primarily used in research, the compound's unique features suggest potential applications in treating various diseases:

Analyse Chemischer Reaktionen

Amide Coupling Reactions

The piperidine amine undergoes coupling with carboxylic acids or acylating agents to form amide derivatives. This reaction typically requires activation of the carboxylic acid component.

Example:

Reaction with 2-chlorophenylacetic acid derivatives using hydroxybenzotriazole (HOBt) and HBTU in DMF, with DIPEA as a base:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HOBt, HBTU, DIPEA, DMF, rt, 12h | 1-(1-(2-(2-chlorobenzyl)acryloyl)piperidin-4-yl)-1,3-diazinan-2-one | 89% |

Mechanism:

-

Activation of the carboxylic acid via HBTU generates an O-acylisourea intermediate.

-

Nucleophilic attack by the piperidine amine forms the amide bond.

Boc Protection/Deprotection

The secondary amine on the piperidine ring can be protected/deprotected using tert-butoxycarbonyl (Boc) groups for synthetic flexibility.

Protection:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Boc₂O, NaOH, THF, rt, 17h | tert-butyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate | 89% |

Deprotection:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| TFA (10% in DCM), rt, 12h | Regenerated free amine (1-(piperidin-4-yl)-1,3-diazinan-2-one) | >95% |

Alkylation Reactions

The piperidine amine reacts with alkyl halides or carbonyl electrophiles under basic conditions.

Example:

Reaction with p-chlorobenzyl bromide:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaH, THF, 0°C → rt, 24h | 1-(4-(p-chlorobenzyl)piperidin-4-yl)-1,3-diazinan-2-one | 72% |

Note: Alkylation is often performed after deprotection of the Boc group.

Acid-Base Neutralization

The hydrochloride salt can be neutralized to liberate the free base, altering solubility and reactivity.

| Reagents/Conditions | Outcome | Application | Reference |

|---|---|---|---|

| NaOH (1M), EtOAc extraction | Free amine for subsequent reactions | Pre-functionalization step |

Cyclization Reactions

The 1,3-diazinan-2-one moiety participates in ring-opening or annulation reactions under acidic/basic conditions.

Example:

Reaction with formaldehyde in basic aqueous solution:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCHO, NaOH, H₂O, 60°C, 6h | Spirocyclic derivative | 68% |

Nucleophilic Aromatic Substitution

The electron-deficient benzimidazolone moiety (in analogs) undergoes substitution with nucleophiles.

Example (Analog):

Reaction with cyanoguanidine derivatives:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Diphenyl cyanocarbonimidate, MeNH₂ | 1-(4-(cyanoguanidinyl)piperidin-4-yl)-1,3-diazinan-2-one | 85% |

Reductive Amination

The free amine reacts with aldehydes/ketones in the presence of reducing agents.

Example (Inferred):

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Acetophenone, NaBH₃CN, MeOH, rt | 1-(4-(phenethyl)piperidin-4-yl)-1,3-diazinan-2-one | N/A |

Mechanistic Insights

-

Amide Formation: The reaction proceeds via an activated ester intermediate, with DIPEA neutralizing HCl byproducts.

-

Boc Deprotection: TFA protonates the Boc group, facilitating cleavage to release CO₂ and tert-butanol.

-

Alkylation: The amine acts as a nucleophile, attacking electrophilic carbons in alkyl halides.

Vergleich Mit ähnlichen Verbindungen

Table 1: Molecular Properties of this compound and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Commercial Availability |

|---|---|---|---|---|

| 1-(Piperidin-4-yl)-1,3-diazinan-2-one HCl | C₉H₁₆ClN₃O | 233.71 | Piperidine + 1,3-diazinan-2-one lactam | 6 suppliers |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Impurity A) | C₁₂H₁₄N₃O·HCl | 263.72 | Piperidine + benzimidazolone ring | Pharmaceutical impurity standard |

| 1-(Piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one HCl | C₁₂H₁₄ClN₃O | 263.72 | Piperidine + benzodiazol-2-one ring | Discontinued |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Piperidine + pyridinyl ketone + aminomethyl | Research use |

| 1-[1-((2S)-3-(6-Chloronaphthalen-2-yl)sulfonylpropanoyl)piperidin-4-yl]-1,3-diazinan-2-one | C₂₂H₂₆ClN₃O₅S | 479.98 | Piperidine + diazinan-2-one + sulfonyl group | Experimental ligand |

Key Observations :

- Core Scaffold Differences : The target compound’s 1,3-diazinan-2-one lactam distinguishes it from benzimidazolone derivatives (e.g., CAS 20662-53-7), which exhibit fused aromatic systems . The lactam’s polarity may enhance solubility compared to benzimidazolones, which are more lipophilic.

- Commercial Accessibility : The target compound is more widely available than discontinued analogs like the benzodiazol-2-one derivative , suggesting greater utility in drug development.

Pharmacological and Functional Insights

- Receptor Binding: Piperidine-containing analogs often target central nervous system (CNS) receptors.

- Partial Agonism: Hexapeptides with nanomolar affinity for ORL1 () highlight the role of charged residues in receptor interactions.

- Synthetic Utility : The compound’s modular scaffold allows derivatization at the piperidine nitrogen or lactam oxygen, enabling the synthesis of diversified libraries for high-throughput screening .

Vorbereitungsmethoden

Stepwise Synthesis

| Step | Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Synthesis of N-tert-butoxycarbonyl-4-piperidone | React 4-piperidone hydrochloride with sodium bicarbonate and di-tert-butyl dicarbonate in 50% aqueous acetone at room temperature for 24 h | 91–93 | Reaction mixture layered, extracted with ethyl acetate, dried and concentrated to white solid |

| 2 | Reductive amination to 4-amino-1-t-butoxycarbonylpiperidine | React protected piperidone with ammonia ethanol solution, titanium tetraisopropylate, and sodium borohydride under nitrogen at <30°C | 81–82 | Reaction quenched with concentrated ammonia, filtered, washed, acid/base extraction performed |

| 3 | Coupling with 2-chloro-3-pyridyl carboxylic acid | React amino intermediate with acid, sodium carbonate, KI in DMSO at 100°C | 73 | After reaction, acidify to pH 4–5, filter precipitate, recrystallize from isopropanol/water |

| 4 | Cyclization via Curtius rearrangement | React amide intermediate with diphenylphosphoryl azide (DPPA) and triethylamine in toluene under reflux for 5 h | 78–79 | Remove solvent, wash crude with aqueous acetic acid, recrystallize from ethyl acetate/methanol |

Reaction Scheme Summary

- Protection of 4-piperidone hydrochloride (Formula I) → N-tert-butoxycarbonyl-4-piperidone (Formula II)

- Reductive amination → 4-amino-1-t-butoxycarbonylpiperidine (Formula III)

- Coupling with acid chloride → Amide intermediate (Formula IV)

- Curtius rearrangement → 1-(Piperidin-4-yl)-1,3-diazinan-2-one (Formula V)

Reaction Conditions and Optimization

- The protection step uses mild conditions (room temperature, aqueous acetone) with a molar ratio of 1:1–3 for 4-piperidone hydrochloride to sodium bicarbonate and di-tert-butyl dicarbonate.

- Reductive amination employs titanium tetraisopropylate as a catalyst with sodium borohydride as the reducing agent, maintaining temperature below 30°C to avoid side reactions.

- Coupling is performed in dimethyl sulfoxide (DMSO) with sodium carbonate and catalytic KI to facilitate nucleophilic substitution.

- The Curtius rearrangement is conducted under nitrogen atmosphere in toluene with diphenylphosphoryl azide and triethylamine, refluxed for 4–8 hours.

Yield and Purity Data

| Step | Yield (%) | Purification Method | Characterization |

|---|---|---|---|

| Protection (Step 1) | 91–93 | Extraction, drying | White solid, confirmed by NMR |

| Reductive amination (Step 2) | 81–82 | Filtration, acid/base extraction | 1H NMR: δ 4.05 (br s, 2H), 2.85–2.70 (m, 3H), 1.43 (s, 9H) |

| Coupling (Step 3) | 73 | Recrystallization | White solid precipitate |

| Cyclization (Step 4) | 78–79 | Recrystallization | Final product purity confirmed by 1H NMR and melting point |

Advantages and Industrial Relevance

- The described method avoids harsh reagents and extreme conditions.

- High overall yields (~70–80% per step) improve material efficiency.

- Use of protective groups and controlled reductive amination enhances selectivity.

- The process is scalable with reproducible purity, suitable for industrial production.

- Waste generation is minimized compared to older methods, aligning with green chemistry principles.

Summary Table of Preparation Method

| Step | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | N-tert-butoxycarbonyl-4-piperidone | 4-piperidone hydrochloride, NaHCO3, di-tert-butyl dicarbonate | RT, 24 h, aqueous acetone | 91–93 | Mild, high yield |

| 2 | 4-amino-1-t-butoxycarbonylpiperidine | Ammonia ethanol, Ti(OiPr)4, NaBH4 | <30°C, N2, 4 h | 81–82 | Controlled reductive amination |

| 3 | Amide intermediate | 2-chloro-3-pyridyl carboxylic acid, Na2CO3, KI | 100°C, DMSO | 73 | Nucleophilic substitution |

| 4 | 1-(Piperidin-4-yl)-1,3-diazinan-2-one | DPPA, triethylamine, toluene | Reflux, 5 h, N2 | 78–79 | Curtius rearrangement |

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(Piperidin-4-yl)-1,3-diazinan-2-one hydrochloride, and what key reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves multi-step routes, including nucleophilic substitution and cyclization. For example, chlorination using thionyl chloride followed by piperidine-mediated nucleophilic attack under reflux in solvents like dimethylformamide (DMF) or dioxane. Purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodology : Use personal protective equipment (PPE), including gloves and goggles. Ensure adequate ventilation to avoid inhalation. In case of skin contact, rinse immediately with water. Store in sealed containers in dry, ventilated areas away from incompatible substances .

Q. What spectroscopic methods (e.g., NMR, IR) are used to confirm the structure and purity of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) confirms structural integrity by analyzing proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches). High-Performance Liquid Chromatography (HPLC) monitors purity, with retention time comparisons against standards .

Q. What are the documented storage conditions to ensure long-term stability of this hydrochloride salt?

- Methodology : Store at room temperature in airtight containers with desiccants to prevent hygroscopic degradation. Avoid exposure to light and extreme temperatures. Stability studies recommend periodic purity checks via thermal gravimetric analysis (TGA) .

Advanced Research Questions

Q. How do structural modifications to the piperidinyl or diazinanone moieties affect the compound's physicochemical properties and bioactivity?

- Methodology : Introduce substituents (e.g., methyl, nitro groups) via reductive amination or alkylation. Assess solubility (logP measurements), thermal stability (DSC), and receptor binding (SPR or radioligand assays). For example, electron-withdrawing groups on the piperidine ring may enhance metabolic stability but reduce solubility .

Q. What analytical techniques are most effective in resolving data contradictions related to the compound's stability under varying pH and temperature conditions?

- Methodology : Conduct forced degradation studies: expose the compound to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C). Monitor degradation products via UPLC-MS/MS. Use kinetic modeling (Arrhenius plots) to predict shelf-life and identify degradation pathways .

Q. How can researchers address challenges in scaling up the synthesis while maintaining enantiomeric purity, particularly when chiral centers are present?

- Methodology : Optimize catalytic asymmetric synthesis using chiral catalysts (e.g., BINAP-metal complexes). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Implement crystallization-induced dynamic resolution (CIDR) to isolate desired enantiomers during scale-up .

Q. What computational modeling approaches are utilized to predict the compound's interaction with biological targets, and how do these predictions align with empirical data?

- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities to targets like GPCRs or kinases. Validate predictions with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition studies). Discrepancies may arise from solvent effects or protein flexibility .

Tables for Comparative Analysis

Table 1: Key Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | Thionyl chloride, DMF, reflux | 65 | 98.5 | |

| 2 | Piperidine, dioxane, 80°C | 72 | 99.1 | |

| 3 | Recrystallization (EtOH/H₂O) | 85 | 99.8 |

Table 2: Stability Under Stress Conditions

| Condition | Degradation Products Identified (UPLC-MS/MS) | Half-Life (Days) | Reference |

|---|---|---|---|

| pH 2, 60°C | Hydrolyzed piperidine ring | 7.2 | |

| pH 10, 40°C | Oxidized diazinanone moiety | 14.5 | |

| Dry heat (80°C) | No significant degradation | >30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.